6-(Dimethylamino)-2-methylquinolin-4-ol
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Overview
Description
6-(Dimethylamino)-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Proton Sponge Analogues
The derivatives of benzo[h]quinoline, including structures similar to 6-(Dimethylamino)-2-methylquinolin-4-ol, have been examined for their unique basicity and ability to form chelated monocations. These compounds exhibit yellow color and luminescence in the visible region, distinguishing them from their colorless counterparts. Their classification as either proton sponges or pseudo-proton sponges is based on the kinetic activity of their neutral nitrogen organic bases, revealing insights into strong base chemistry and potential applications in fluorescent probes and materials science (Pozharskii et al., 2016).
Anticancer and Apoptosis Inducing Properties
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to this compound, demonstrates potent apoptosis-inducing abilities, showcasing high efficacy in breast and other cancer models. Its excellent penetration across the blood-brain barrier suggests potential for treating brain tumors and elucidates the role of such compounds in developing new anticancer therapeutics (Sirisoma et al., 2009).
Nonlinear Optical and Related Properties
Research on dipolar cations derived from the julolidinyl and N-methylquinolinium groups, similar to this compound, reveals significant insights into their use in nonlinear optical applications. The study indicates a broad correlation between electron acceptor strength and the degree of bond length alternation, suggesting these compounds' suitability for developing advanced optical materials with enhanced hyperpolarizability (Coe et al., 2009).
Molecular Logic Switches and Photophysics
6-Amino-substituted derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show properties such as solvatochromism, acidochromism, and solid-state fluorescence, which can be harnessed for creating molecular logic switches. This highlights the potential of compounds like this compound in the development of molecular electronics and photonics (Uchacz et al., 2016).
Alzheimer's Disease Research
A second-generation 8‐OH quinoline compound targeting amyloid β in Alzheimer's disease, showcasing the broader research interest in quinoline derivatives for therapeutic applications against neurodegenerative diseases. This underscores the importance of studying compounds like this compound for their potential roles in medical research and drug development (Villemagne et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as methadone, a potent synthetic analgesic, works as a full µ-opioid receptor (mor) agonist and n-methyl-d-aspartate (nmda) receptor antagonist
Mode of Action
It’s worth noting that methadone, a similar compound, mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission
Biochemical Pathways
Similar compounds like methadone have been shown to inhibit the nmda receptor, which dampens a major excitatory pain pathway within the central nervous system
Pharmacokinetics
Methadone displays a comparatively longer duration of action and half-life, making it a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms
Result of Action
Similar compounds like methadone have been shown to mimic the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission
Properties
IUPAC Name |
6-(dimethylamino)-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-12(15)10-7-9(14(2)3)4-5-11(10)13-8/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXYXWRJBIQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91566-30-2 |
Source
|
Record name | 91566-30-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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